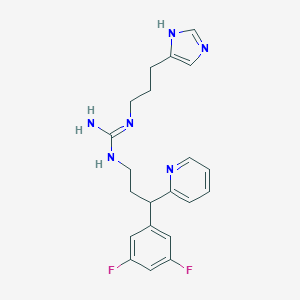
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid, also known as D-Phenylglycine, is a chiral amino acid that has gained significant attention in scientific research due to its unique properties and applications. It is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs and bioactive molecules. In
科学的研究の応用
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has a wide range of scientific research applications, including drug synthesis, peptide synthesis, and asymmetric catalysis. It is commonly used as a building block for the synthesis of various drugs, such as anti-cancer agents, anti-inflammatory drugs, and anti-viral agents. It is also used in peptide synthesis as a protecting group for the carboxylic acid group of amino acids. In asymmetric catalysis, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine is used as a chiral ligand for transition metal catalysts, enabling the selective production of a single enantiomer in a chemical reaction.
作用機序
The mechanism of action of (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine is not fully understood, but it is believed to act as a competitive inhibitor of the glycine receptor in the central nervous system. This results in the modulation of neurotransmitter release and the inhibition of excitatory synaptic transmission. Additionally, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has been shown to have anti-inflammatory properties, potentially through the inhibition of cyclooxygenase-2 (COX-2) activity.
Biochemical and Physiological Effects:
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, anti-inflammatory properties, and analgesic effects. It has also been shown to have anxiolytic effects in animal models, potentially through the modulation of the GABAergic system. Additionally, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has several advantages for lab experiments, including its high purity and stability, as well as its availability in both enantiomeric forms. It is also relatively inexpensive and easy to synthesize. However, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine, including its potential use as a therapeutic agent for various diseases, such as neurodegenerative diseases, inflammation, and anxiety disorders. Additionally, there is potential for the development of new catalysts and synthetic methods using (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine as a chiral building block. Further research is also needed to fully understand the mechanism of action of (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine and its potential side effects.
Conclusion:
In conclusion, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine is a chiral amino acid that has a wide range of scientific research applications, including drug synthesis, peptide synthesis, and asymmetric catalysis. It has various biochemical and physiological effects, including the modulation of neurotransmitter release, anti-inflammatory properties, and analgesic effects. (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has several advantages for lab experiments, including its high purity and stability, as well as its availability in both enantiomeric forms. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine can be synthesized through various methods, including enzymatic resolution, asymmetric hydrogenation, and chiral pool synthesis. Enzymatic resolution involves the use of enzymes to selectively cleave one enantiomer from a racemic mixture, resulting in the production of a pure enantiomer. Asymmetric hydrogenation involves the use of chiral catalysts to selectively hydrogenate one enantiomer of a prochiral substrate. Chiral pool synthesis involves the use of naturally occurring chiral molecules as starting materials to produce the desired enantiomer.
特性
CAS番号 |
119725-33-6 |
|---|---|
製品名 |
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid |
分子式 |
C21H18O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H18O3/c22-20(19(21(23)24)17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20,22H,(H,23,24)/t19-,20+/m1/s1 |
InChIキー |
UINTUWKMGYICQF-UXHICEINSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H]([C@@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




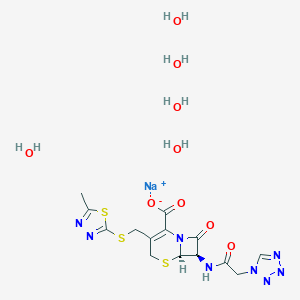




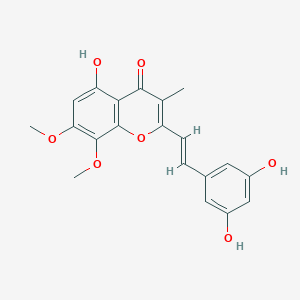

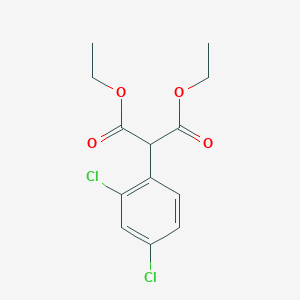
![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)

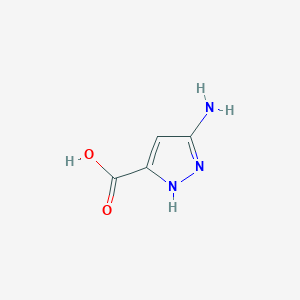
![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)
